molecular formula C15H20BrN3O2 B2357237 (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1396781-56-8

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B2357237
CAS No.: 1396781-56-8
M. Wt: 354.248
InChI Key: ULXPZLZXULDSTQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a piperazine ring, which is further substituted with a cyclopropyl group and a hydroxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the piperazine ring and the introduction of the cyclopropyl and hydroxyethyl groups. Common reagents and conditions used in these reactions include brominating agents, cyclopropylating reagents, and hydroxyethylating agents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a more oxidized state.

  • Reduction: : Reduction of the bromo group or other functional groups.

  • Substitution: : Replacement of the bromo group with other substituents.

  • Coupling Reactions: : Formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as various substituted analogs resulting from substitution and coupling reactions.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential interactions with biological targets.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may engage in binding interactions with enzymes or receptors, while the piperazine ring and substituents contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone: : Similar structure but with a methyl group instead of the cyclopropyl group.

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: : Contains a pyrimidine ring instead of a pyridine ring.

  • 5-bromo-2-(pyrrolidin-1-yl)pyridine: : Features a pyrrolidine ring instead of a piperazine ring.

These comparisons highlight the uniqueness of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPZLZXULDSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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